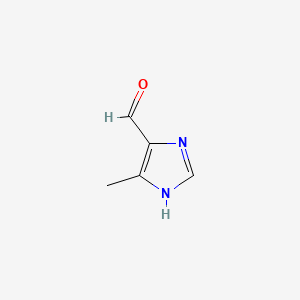

5-Methyl-1H-imidazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-methyl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-5(2-8)7-3-6-4/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWCSNCNHSEXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383814 | |

| Record name | 5-Methyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68282-53-1 | |

| Record name | 5-Methyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its imidazole core, substituted with a methyl and a formyl group, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The presence of the reactive aldehyde group and the nucleophilic imidazole ring allows for diverse chemical transformations, making it a valuable intermediate in the development of pharmaceuticals, functional materials, and coordination compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity.

Chemical and Physical Properties

This compound is typically a white to yellow or faint orange crystalline powder at room temperature.[1] It is soluble in water, with a solubility of 23 g/L at 25°C.[2]

Data Presentation: Key Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O | [3] |

| Molecular Weight | 110.11 g/mol | [1][3] |

| Melting Point | 168-170 °C (lit.) | [1][2] |

| Boiling Point (Predicted) | 362.8 ± 22.0 °C | [2] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 11.48 ± 0.10 | [2] |

| Water Solubility | 23 g/L (at 25 °C) | [2] |

| Appearance | White to yellow powder or crystals; Faint orange powder | [1][2] |

| InChI | InChI=1S/C5H6N2O/c1-4-5(2-8)7-3-6-4/h2-3H,1H3,(H,6,7) | [3] |

| SMILES | CC1=C(N=CN1)C=O | [3] |

| CAS Number | 68282-53-1 | [3] |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

-

4-Methylimidazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution

-

Ice

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring, ensuring the temperature is maintained below 10 °C. This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.[3][6]

-

Formylation: A solution of 4-methylimidazole in a suitable solvent like dichloromethane (DCM) is prepared. This solution is then added slowly to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at a controlled temperature (typically between 0 °C and room temperature) for several hours to allow the electrophilic aromatic substitution to proceed.

-

Hydrolysis: After the reaction is complete, the mixture is carefully poured onto crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.[3][6]

-

Work-up and Purification: The aqueous mixture is neutralized with a base, such as a sodium hydroxide solution. The product is then extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization to yield pure this compound.

N-Alkylation of this compound

This protocol describes the synthesis of 1-benzyl-4-methyl-imidazole-5-carbaldehyde, demonstrating a typical N-alkylation reaction.[7]

Materials:

-

4-Methyl-5-imidazole carbaldehyde (1 g, 9.08 mmol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 720 mg, 18.16 mmol)

-

Dry N,N-Dimethylformamide (DMF, 120 mL)

-

Benzyl chloride (1.36 mL, 11.8 mmol)

-

Saturated sodium carbonate solution

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

To a solution of 4-methyl-5-imidazole carbaldehyde in dry DMF, sodium hydride is added at room temperature and stirred for 5 minutes.[7]

-

Benzyl chloride is then added to the mixture, and the reaction is stirred at room temperature for 20 hours.[7]

-

A saturated sodium carbonate solution (25 mL) is added to the reaction mixture, followed by the addition of 30 mL of water.[7]

-

The product is extracted with ethyl acetate (3 x 30 mL).[7]

-

The combined organic extracts are dried over sodium sulfate, filtered, and the solvent is evaporated.[7]

Chemical Reactivity and Applications

This compound is a versatile intermediate due to the reactivity of both the aldehyde group and the imidazole ring.

Reactions of the Aldehyde Group

The formyl group undergoes typical aldehyde reactions. A key transformation is the condensation with primary amines to form imines, also known as Schiff bases. These Schiff base derivatives are important ligands in coordination chemistry.[1]

Reactions of the Imidazole Ring

The imidazole ring, particularly the N-1 position, can be readily alkylated or arylated. This allows for the introduction of various substituents to modify the molecule's properties.[7]

Applications in Synthesis

This compound is a precursor in the synthesis of:

-

Imidazolate-based metal-organic frameworks (MOFs).[1]

-

Complex macrocyclic compounds.[1]

-

Copper(II) coordination compounds.[1]

-

Various biologically active imidazole derivatives.[7]

Signaling Pathways and Logical Relationships

The primary role of this compound in a broader chemical context is as a synthetic intermediate. Its utility can be visualized as a starting point for the creation of more complex molecules through various reaction pathways.

Caption: Synthetic utility of this compound.

The diagram above illustrates the central role of this compound as a precursor. Through reactions like condensation with amines and N-alkylation/arylation, it leads to the formation of Schiff bases and N-substituted imidazoles, respectively. These intermediates are then utilized in the synthesis of coordination complexes, biologically active molecules, and materials like metal-organic frameworks.

Experimental Workflows

A typical experimental workflow involving this compound for the synthesis of a derivative, such as a Schiff base, followed by its use as a ligand is depicted below.

Caption: A typical two-step experimental workflow.

This workflow outlines the synthesis of a Schiff base from this compound, including reaction setup, purification, and characterization. The second part of the workflow demonstrates the application of the synthesized Schiff base as a ligand in the formation of a metal complex, followed by its isolation and analysis.

References

- 1. 4-Methyl-5-imidazolecarboxaldehyde 99 68282-53-1 [sigmaaldrich.com]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Methyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-1H-imidazole-4-carbaldehyde, a key building block in synthetic and medicinal chemistry. This document outlines its chemical identity, properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Identity and Properties

This compound is a heterocyclic aldehyde that serves as a versatile intermediate in organic synthesis. Its structure, featuring both a reactive aldehyde group and an imidazole ring, allows for a wide array of chemical modifications.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 68282-53-1 | [1] |

| Molecular Formula | C₅H₆N₂O | |

| Molecular Weight | 110.11 g/mol | [1] |

| Appearance | White to yellow powder or crystals | |

| Melting Point | 168-170 °C | [2] |

| Solubility | Soluble in water (23 g/L at 25°C) | [2] |

| InChI Key | KMWCSNCNHSEXIF-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data

| Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.83 (s, 1H, CHO), 7.62 (s, 1H, imidazole-H), 2.38 (s, 3H, CH₃) | [3] |

| ¹³C NMR | Data available in spectral databases. | [4][5] |

| IR (ATR, ν/cm⁻¹) | 3088, 2936, 2841, 1659, 1598 | [3] |

| Mass Spectrometry (ESI-MS) | m/z = 235 [M+H]⁺ for a derivative | [3] |

Synthesis and Reactivity

The aldehyde functionality and the imidazole ring are the primary sites of reactivity, making this compound a valuable precursor for a diverse range of more complex molecules.[6]

One common method for synthesizing imidazole-4-carbaldehydes involves the formylation of a corresponding halogenated imidazole. This is typically achieved through a metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).[6]

Caption: Synthesis via Metal-Halogen Exchange.

The aldehyde group is highly reactive and participates in numerous transformations, including the formation of Schiff bases, which are important ligands in coordination chemistry.[6] It is also a key starting material for creating fused heterocyclic systems.[6]

-

Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases).[6]

-

N-Alkylation: The nitrogen atoms on the imidazole ring can be alkylated to produce various N-substituted derivatives.[3][7]

-

Fused Heterocycles: The aldehyde group can be used to construct fused ring systems, such as benzoxazoles, benzothiazoles, and benzoimidazoles, through multi-step reactions.[3][7]

Caption: Key Reaction Pathways.

Experimental Protocols

The following are examples of experimental procedures involving this compound.

This protocol details the tosylation of the imidazole nitrogen, a common strategy to introduce a protecting group or modify the electronic properties of the ring.

Procedure:

-

Suspend this compound (20 g) in N,N-dimethylformamide (100 ml).[8]

-

Add triethylamine (20.5 g) and p-toluenesulfonyl chloride (38 g) to the suspension.[8]

-

Stir the mixture under ice-cooling for two hours.[8]

-

Dilute the reaction mixture with water (600 ml).[8]

-

Filter the separated organic layer.[8]

-

Suspend the resulting residue in methanol (100 ml) and stir at ambient temperature for two hours.[8]

-

Cool and filter the mixture to obtain the product, 5-methyl-1-tosyl-1H-imidazole-4-carbaldehyde (40.3 g).[8]

This procedure describes the derivatization of the N-1 atom of the imidazole ring.[3][7]

Procedure:

-

Treat 4-Methyl-5-imidazole carbaldehyde (0.5 g, 4.5 mmol) with sodium hydride (60%, 220 mg, 5.5 mmol) in dry DMF (120 mL) at room temperature for 5 minutes.[3]

-

Add the desired alkyl halide (e.g., 2-phenylethylbromide, 0.7 mL, 5 mmol) to the mixture.[3]

-

Stir the reaction at room temperature for 20 hours.[3]

-

Quench the reaction by adding a saturated sodium carbonate solution (25 mL).[7]

-

Extract the product with ethyl acetate (3 x 30 mL).[7]

-

Dry the combined organic extracts over sodium sulfate, filter, and concentrate using a rotary evaporator.[7]

-

Purify the resulting residue by column chromatography on silica gel.[7]

Applications in Drug Development and Materials Science

Imidazole-based compounds are of significant interest in medicinal chemistry due to their presence in many biologically active molecules. This compound is a valuable starting material for the synthesis of derivatives with potential therapeutic applications, including antifungal, antibacterial, anticancer, and antimalarial agents.[3]

Its derivatives are also used in materials science for the creation of:

-

Imidazolate-based metal-organic frameworks (MOFs).[2]

-

Coordination compounds with metals such as copper(II).[2]

References

- 1. 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 68282-53-1 [chemicalbook.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | 68282-53-1 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

Spectroscopic Data for 5-Methyl-1H-imidazole-4-carbaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 5-Methyl-1H-imidazole-4-carbaldehyde (CAS No. 68282-53-1).[1][2] As a significant building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development.[3] This document presents an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, grounded in established principles and supported by publicly available spectral databases. The guide is structured to provide not only the raw data but also expert interpretation and insights into the experimental considerations, thereby ensuring both scientific integrity and practical utility.

Introduction

This compound is a substituted imidazole derivative featuring a methyl group and a formyl (carbaldehyde) group attached to the imidazole ring. The tautomeric nature of the 1H-imidazole ring and the electronic interplay between the electron-donating methyl group and the electron-withdrawing aldehyde group create a unique spectroscopic fingerprint. This guide aims to elucidate this fingerprint by examining the data obtained from core analytical techniques.

Molecular Structure and Properties:

-

Molecular Formula: C₅H₆N₂O[4]

-

Molecular Weight: 110.11 g/mol [1]

-

IUPAC Name: this compound[1]

-

Appearance: White to yellow powder or crystals[5]

-

Melting Point: 168-170 °C

Below is a diagram illustrating the chemical structure and the numbering convention used for the assignment of spectroscopic signals.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Experimental Rationale: The choice of solvent is critical in ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this compound due to its excellent dissolving power for polar heterocyclic compounds and its ability to reveal exchangeable protons like the N-H proton of the imidazole ring.

Step-by-Step Protocol (Typical):

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Vortex the tube to ensure complete dissolution.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Data Summary & Interpretation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Interpretation |

| ~9.80 | Singlet | 1H | -CHO | The aldehydic proton appears significantly downfield due to the strong deshielding effect of the carbonyl group's anisotropy. |

| ~7.53 | Singlet | 1H | C2-H | This proton is on the carbon situated between the two nitrogen atoms, resulting in a downfield shift due to inductive effects. |

| ~2.55 | Singlet | 3H | -CH₃ | The methyl protons appear as a singlet in the aliphatic region. The chemical shift is influenced by its attachment to the aromatic imidazole ring. |

| ~12.45 | Broad Singlet | 1H | N1-H | This is the tautomeric proton on the imidazole ring. Its broadness and variable chemical shift are characteristic of an exchangeable proton. |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

¹³C NMR Spectroscopy

Experimental Rationale: ¹³C NMR provides information on the carbon skeleton. A standard broadband proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

Data Summary & Interpretation:

| Chemical Shift (δ) ppm | Assignment | Interpretation |

| ~190.9 | C=O | The aldehydic carbonyl carbon is highly deshielded and appears far downfield, which is characteristic of this functional group. |

| ~152.7 | C4 | The carbon atom attached to the aldehyde group (C4) is significantly downfield due to the electron-withdrawing effect of the carbonyl. |

| ~148.3 | C5 | The carbon atom attached to the methyl group (C5) is also in the aromatic region. |

| ~131.5 | C2 | The C2 carbon, positioned between two nitrogen atoms, is deshielded and appears in the aromatic region. |

| ~10.0 | -CH₃ | The methyl carbon appears in the typical aliphatic region, significantly upfield. |

Source of representative NMR data: PubChem and SpectraBase.[1][6]

Caption: A typical workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Experimental Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For solid samples, the KBr pellet technique is a common and effective method.[1]

Step-by-Step Protocol (KBr Pellet):

-

Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

-

Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Data Summary & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3100 - 2800 | N-H Stretch (broad) | Imidazole N-H | The broad absorption in this region is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding. |

| ~2830 and ~2720 | C-H Stretch | Aldehyde C-H | The presence of two medium-intensity bands, especially the one around 2720 cm⁻¹, is a hallmark of an aldehyde C-H stretch (Fermi resonance).[7] |

| ~1659 | C=O Stretch | Aldehyde C=O | A very strong and sharp absorption peak corresponding to the carbonyl stretch. The position is slightly lower than a typical aliphatic aldehyde due to conjugation with the imidazole ring. |

| 1600 - 1400 | C=C and C=N Stretch | Imidazole Ring | These absorptions are due to the stretching vibrations within the aromatic imidazole ring. |

Source of representative IR data: PubChem.[1]

Mass Spectrometry (MS)

Experimental Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for volatile, thermally stable compounds like this one.[1]

Step-by-Step Protocol (Typical GC-MS):

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

The compound is vaporized and separated on the GC column.

-

The separated compound enters the mass spectrometer, where it is ionized (typically by EI at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Summary & Interpretation:

| m/z Value | Proposed Fragment | Interpretation |

| 110 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₅H₆N₂O). |

| 81 | [M - CHO]⁺ | A significant fragment resulting from the characteristic alpha-cleavage of the aldehyde, losing the formyl radical (•CHO, 29 Da).[8] |

| 109 | [M - H]⁺ | Loss of a single hydrogen atom, a common fragmentation for aldehydes.[8] |

Source of representative MS data: PubChem.[1]

Caption: Key fragmentation pathways in Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific chemical environment of each atom. The IR spectrum provides definitive evidence for the key functional groups, namely the aldehyde and the N-H of the imidazole ring. Finally, mass spectrometry confirms the molecular weight and shows characteristic fragmentation patterns consistent with the proposed structure. This compiled and interpreted data serves as a reliable reference for researchers utilizing this important chemical intermediate.

References

-

SpectraBase. (n.d.). 5-Methyl-imidazole-4-carboxaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). Compound 5-Methyl-imidazole-4-carboxaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methyl-imidazole-4-carboxaldehyde cation - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795887, 4-methyl-1H-imidazole-5-carbaldehyde. PubChem. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160410211. PubChem. Retrieved from [Link]

Sources

- 1. 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CID 160410211 | C10H12N4O2 | CID 160410211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Methyl-1H-imidazole-4-carbaldehyde

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Methyl-1H-imidazole-4-carbaldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive resource for the structural elucidation and characterization of this compound.

Introduction

This compound is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and materials science. Accurate structural characterization is paramount for its application, and NMR spectroscopy is the most powerful technique for this purpose. This guide presents a thorough examination of its ¹H and ¹³C NMR spectra, including detailed data presentation, experimental protocols, and a logical workflow for spectral analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted quantitative data for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures, as direct experimental data is not freely available in public repositories. The spectra are referenced to an internal standard of tetramethylsilane (TMS) at 0.00 ppm and are predicted for a solution in dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.5 - 8.0 | Singlet | 1H | Imidazole ring proton (C2-H) |

| ~2.3 - 2.6 | Singlet | 3H | Methyl group protons (-CH₃) |

| ~12.0 - 13.0 | Broad Singlet | 1H | Imidazole N-H proton |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~185 - 195 | Aldehyde carbonyl carbon (-CHO) |

| ~140 - 150 | Imidazole ring carbon (C4) |

| ~135 - 145 | Imidazole ring carbon (C2) |

| ~120 - 130 | Imidazole ring carbon (C5) |

| ~10 - 15 | Methyl group carbon (-CH₃) |

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is chosen for its excellent solubilizing power for a wide range of organic compounds and its high boiling point.

-

Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher, equipped with a broadband probe is recommended.

-

Software: TopSpin or similar software for instrument control and data processing.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Receiver Gain: Optimized automatically by the instrument.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.

-

Decoupling: Broadband proton decoupling during acquisition.

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra, followed by Fourier transformation.

-

Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative proton ratios.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: A flowchart illustrating the key stages of NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data, detailed experimental protocols, and the visualized workflow serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important imidazole derivative. While the provided spectral data is predictive, it offers a robust framework for the interpretation of experimentally acquired spectra.

Spectroscopic Characterization of 5-Methyl-1H-imidazole-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 5-Methyl-1H-imidazole-4-carbaldehyde. The imidazole moiety is a critical pharmacophore in many drug molecules, and a thorough understanding of its spectroscopic properties is essential for synthesis confirmation, impurity profiling, and metabolic studies. This document outlines key spectral data, detailed experimental protocols, and a generalized analytical workflow for the characterization of this and similar heterocyclic aldehydes.

Data Presentation

The following tables summarize the key spectral data for this compound, providing a quantitative basis for its identification.

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups. The data presented is a compilation from various spectral databases and literature sources on imidazole derivatives.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3000 | Broad, Medium | N-H stretching vibration of the imidazole ring.[1] |

| 3150 - 3050 | Medium | C-H stretching of the imidazole ring.[2] |

| 2950 - 2850 | Weak | C-H stretching of the methyl group. |

| ~2820 and ~2720 | Weak | C-H stretching of the aldehyde (Fermi resonance). |

| 1680 - 1660 | Strong | C=O stretching of the carbaldehyde group.[3] |

| 1600 - 1450 | Medium-Strong | C=C and C=N ring stretching vibrations.[1][3] |

| 1450 - 1400 | Medium | C-H bending of the methyl group. |

| 1380 - 1320 | Medium | C-N stretching vibrations within the imidazole ring.[1] |

| ~835 | Medium | C-H out-of-plane bending of the imidazole ring.[2] |

Mass Spectral Data

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI). The molecular weight of this compound is 110.11 g/mol .

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion/Loss |

| 110 | High | [M]⁺, Molecular ion |

| 109 | High | [M-H]⁺, Loss of a hydrogen atom from the aldehyde.[4] |

| 81 | Medium | [M-CHO]⁺, Loss of the formyl radical.[4] |

| 54 | Medium | Fragmentation of the imidazole ring |

| 42 | Medium | Further fragmentation products |

Experimental Protocols

The following are detailed methodologies for obtaining high-quality FT-IR and mass spectra of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol is suitable for the analysis of a solid sample using an Attenuated Total Reflectance (ATR) or KBr pellet method.

Instrumentation:

-

FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

For ATR: A diamond or germanium ATR crystal.

-

For KBr Pellet: Hydraulic press, pellet die, agate mortar and pestle.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.[5]

-

Place a small amount (1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.[5]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[5]

-

Collect the sample spectrum.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Transfer the mixture to a pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum with an empty sample holder.

-

Insert the sample holder with the KBr pellet and collect the sample spectrum.

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹[1]

-

Resolution: 4 cm⁻¹[5]

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of this compound, which is amenable to GC analysis.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for polar heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column like a DB-5ms).

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane at a concentration of approximately 1 mg/mL.[7]

-

From the stock solution, prepare a working solution of about 10 µg/mL in the same solvent.[7]

-

Transfer the working solution to a 2 mL autosampler vial.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless or a suitable split ratio (e.g., 10:1) depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 400.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and melting point of 5-Methyl-1H-imidazole-4-carbaldehyde (CAS No. 68282-53-1), a key intermediate in various synthetic pathways. The document outlines its core physicochemical properties, standardized experimental protocols for their determination, and logical workflows to guide laboratory investigation.

Core Physicochemical Properties

This compound is a heterocyclic compound that appears as a white to yellow powder or crystalline solid.[1] Its structural and physical characteristics are foundational for its application in medicinal chemistry and materials science.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Conditions |

| Melting Point | 168-170 °C | Literature Value[2] |

| Solubility | 23 g/L | In water at 25°C[2] |

| Molecular Weight | 110.11 g/mol | |

| Appearance | White to yellow powder or crystals | Standard Temperature and Pressure[1] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of solid organic compounds like this compound.

Melting Point Determination: Capillary Method

The capillary melting point technique is a standard and widely accepted method for determining the melting point of a solid crystalline substance.

Materials and Equipment:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the compound is finely ground into a powder using a mortar and pestle to ensure uniform packing.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample tightly into the sealed end. This process is repeated until a sample column of 2-3 mm in height is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The apparatus is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (168 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The sample is observed carefully through the magnifying lens.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has completely liquefied is recorded as the final melting point. The melting range is reported from the onset to the final temperature.

Solubility Determination: Shake-Flask Method

The shake-flask method is a classical technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Solvent (e.g., deionized water)

-

This compound

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a series of flasks. A precise volume of the solvent (e.g., water) is then added to each flask. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: The flasks are sealed and placed in a constant temperature shaker bath, set to the desired temperature (e.g., 25 °C). The flasks are agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the excess solid to settle. An aliquot of the supernatant is then carefully removed and centrifuged to separate any remaining suspended solid particles.

-

Quantification:

-

A precise volume of the clear, saturated supernatant is carefully removed and diluted with the solvent to a concentration within the linear range of the analytical instrument.

-

The concentration of the diluted solution is determined using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

-

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L or mg/mL.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and key relationships pertinent to the analysis of this compound.

Caption: Workflow for Melting Point Determination.

References

Tautomerism of 5-Methyl-1H-imidazole-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism, a form of isomerism involving the migration of a proton. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, detailing the structural aspects of its tautomers, experimental and computational methodologies for their characterization, and the implications of this equilibrium.

Introduction to Imidazole Tautomerism

Imidazole and its derivatives are capable of existing in different tautomeric forms due to the presence of an acidic N-H proton and a basic sp2-hybridized nitrogen atom within the five-membered ring.[1] This prototropic tautomerism leads to a dynamic equilibrium between two or more structural isomers that can readily interconvert. For asymmetrically substituted imidazoles, such as this compound, this results in distinct chemical species with potentially different physicochemical properties and biological activities. The position of the equilibrium is influenced by factors such as the nature and position of substituents, the solvent, temperature, and pH.[2][3] Understanding and controlling this tautomeric equilibrium is crucial in drug design and development, as different tautomers can exhibit varied binding affinities to biological targets and different metabolic stabilities.[4]

Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms, arising from the migration of the proton between the two nitrogen atoms of the imidazole ring. These are the this compound and the 4-methyl-1H-imidazole-5-carbaldehyde tautomers. The IUPAC name for the primary compound is this compound.[5][6]

Caption: Tautomeric equilibrium of this compound.

Experimental and Computational Analysis of Tautomerism

The study of tautomerism in imidazole derivatives relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomers in solution, as the interconversion rate is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[7][8]

Experimental Protocol for NMR Analysis:

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium. A series of samples in solvents of varying polarity should be prepared to assess the solvent's effect.

-

¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired. Key signals to monitor include:

-

The N-H proton of the imidazole ring (often broad due to chemical exchange).

-

The C-H proton of the imidazole ring.

-

The methyl protons.

-

The aldehyde proton. The chemical shifts of these protons will differ between the two tautomers.

-

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is obtained. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) and the carbonyl carbon are particularly diagnostic.[9][10] The difference in chemical shifts between C4 and C5 is a key indicator of the predominant tautomeric form.[9]

-

Quantitative Analysis: The relative populations of the tautomers can be determined by integrating the signals corresponding to each form in the ¹H NMR spectrum. The ratio of the integrals for non-exchangeable protons provides the tautomer ratio.

-

Advanced NMR Techniques: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of proton and carbon signals for each tautomer.[11] Variable temperature NMR studies can provide information on the dynamics of the tautomeric exchange.

Caption: General experimental workflow for NMR-based tautomer analysis.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable for predicting the relative stabilities of tautomers and complementing experimental data.

Computational Protocol:

-

Structure Optimization: The geometries of both tautomers are optimized using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set.[12]

-

Energy Calculations: The electronic energies of the optimized structures are calculated to determine their relative stabilities. The tautomer with the lower energy is predicted to be the major form.

-

Solvent Effects: The influence of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[13][14]

-

NMR Chemical Shift Prediction: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts for each tautomer, aiding in the assignment of experimental spectra.[9]

Quantitative Data and Spectroscopic Signatures

| Tautomer | Key ¹H NMR Signals | Key ¹³C NMR Signals |

| This compound | Distinct chemical shifts for the imidazole C2-H, methyl protons, and aldehyde proton. N1-H proton signal. | Distinct chemical shifts for C2, C4, C5, the methyl carbon, and the carbonyl carbon. A significant Δδ(C4-C5) is expected. |

| 4-Methyl-1H-imidazole-5-carbaldehyde | Different chemical shifts for the imidazole C2-H, methyl protons, and aldehyde proton compared to the other tautomer. N3-H proton signal. | Different chemical shifts for C2, C4, C5, the methyl carbon, and the carbonyl carbon. A smaller Δδ(C4-C5) is expected. |

Reactivity and Synthetic Applications

The tautomeric nature of this compound influences its reactivity. The aldehyde group is a key functional handle for various chemical transformations, including the formation of Schiff bases, which are important intermediates in the synthesis of more complex molecules. The nucleophilicity of the imidazole ring is also modulated by the tautomeric equilibrium.

References

- 1. rsc.org [rsc.org]

- 2. 4-Methyl-1H-imidazole-5-carbaldehyde - SIKÉMIA [sikemia.com]

- 3. Tautomer [chemeurope.com]

- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CID 160410211 | C10H12N4O2 | CID 160410211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Formyl Group in 5-Methyl-1H-imidazole-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. The reactivity of its formyl group, influenced by the electronic properties of the imidazole ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of this formyl group, detailing common reactions, experimental protocols, and the implications for the development of novel therapeutic agents and functional materials.

Introduction

The imidazole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2] this compound serves as a key building block for the synthesis of complex molecular architectures. The formyl group at the C4 position is the primary site of reactivity, participating in a variety of condensation, oxidation, reduction, and carbon-carbon bond-forming reactions. This reactivity is modulated by the electron-donating nature of the methyl group at the C5 position and the overall electronic characteristics of the imidazole ring.

General Reactivity of the Formyl Group

The formyl group in this compound exhibits typical aldehydic reactivity, serving as an electrophile in reactions with nucleophiles. The imidazole ring itself can be either electron-donating or electron-withdrawing depending on the reaction conditions and the substitution on the nitrogen atoms, which in turn influences the reactivity of the formyl group. For instance, methylation of both nitrogen atoms to form an imidazolium salt results in a "quite reactive carbaldehyde group," suggesting that the positively charged ring enhances the electrophilicity of the formyl carbon.[3]

Key Reactions and Experimental Protocols

The formyl group of this compound is a versatile handle for a variety of chemical transformations. Below are detailed descriptions of key reactions with experimental protocols where available in the literature.

Schiff Base Formation

The reaction of the formyl group with primary amines to form imines (Schiff bases) is a fundamental transformation. These products are valuable intermediates and can also serve as ligands for the synthesis of metal complexes.

Experimental Protocol: Synthesis of 2-((4-methyl-1H-imidazol-5-yl)methyleneamino)phenol

-

Reactants: 4-methyl-1H-imidazole-5-carbaldehyde (1 g, 9.082 mmol) and 2-aminophenol (0.99 g, 9.082 mmol).[2]

-

Solvent: 95% Ethanol.[2]

-

Procedure: The reactants are refluxed in ethanol for 24 hours. The reaction mixture is then allowed to crystallize.[2]

-

Yield: 44% (0.81 g) of a light yellow solid.[2]

Synthesis of Fused Heterocycles

The formyl group is an excellent starting point for the construction of fused heterocyclic systems, such as benzoxazoles, benzothiazoles, and benzoimidazoles. This typically involves a two-step process: initial Schiff base formation followed by cyclization.

Experimental Protocol: Synthesis of 2-(4-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole

This synthesis proceeds via an initial condensation with a substituted aniline, followed by cyclization. While a direct protocol for the benzoimidazole was not found, a similar reaction with 2-aminothiophenol gives an indication of the reaction pathway.

-

Step 1: Intermediate Schiff Base Formation

-

Step 2: Cyclization to form Benzothiazole (as an example)

-

The intermediate from Step 1 can undergo spontaneous or induced cyclization to form the benzothiazole ring. Further reaction of the intermediate leads to the formation of the final benzothiazole product.[4] A similar pathway would be followed for the synthesis of benzoimidazoles using o-phenylenediamine.

-

Logical Workflow for Fused Heterocycle Synthesis

References

- 1. publications.aston.ac.uk [publications.aston.ac.uk]

- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

The Pharmacological Potential of 5-Methyl-1H-imidazole-4-carbaldehyde Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied forms, derivatives of 5-Methyl-1H-imidazole-4-carbaldehyde are emerging as a versatile class of molecules with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth analysis of the synthesis, biological activities, and experimental evaluation of these promising compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Synthesis of this compound Derivatives

The synthetic versatility of this compound allows for the creation of a diverse library of derivatives. The primary routes of modification involve the aldehyde functional group and the nitrogen atoms of the imidazole ring.

Common synthetic strategies include the formation of Schiff bases and hydrazones through condensation reactions with primary amines and hydrazides, respectively. These reactions provide a straightforward method to introduce a wide range of substituents, thereby modulating the physicochemical and biological properties of the parent molecule.

Furthermore, the N-1 position of the imidazole ring is a frequent site for alkylation or arylation, leading to another class of derivatives with distinct biological profiles. The methylation of both nitrogen atoms can also lead to the formation of imidazolium salts, which have shown notable antifungal activity.

Potential Biological Activities

Derivatives of this compound have demonstrated promising activity in several key therapeutic areas. The following sections summarize the available quantitative data and highlight the key findings.

Anticancer Activity

Several studies have investigated the cytotoxic effects of imidazole derivatives against various cancer cell lines. While specific data for derivatives of this compound is still emerging, related imidazole-4-carboxamide derivatives have shown significant potential. For instance, a triazeno derivative of imidazole-4-carboxamide exhibited potent cytotoxicity against different human cell lines, with ID50 values indicating a high degree of efficacy[1].

Table 1: Cytotoxicity of Imidazole-4-carboxamide Derivatives [1]

| Cell Line | O⁶-alkylguanine-DNA alkyltransferase (O⁶AT) Status | ID₅₀ (µmol/L) |

| HT29 | Mer⁺Rem⁺ | 650 |

| A549 | Mer⁺Rem⁻ | 210 |

| VA13 | Mer⁻ | 15 |

ID₅₀ represents the dose required to inhibit cell growth by 50%.

The mechanism of action for some of these compounds involves the induction of DNA single-strand breaks[1]. This activity suggests that these derivatives could be further explored as potential DNA-damaging anticancer agents.

Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound, particularly hydrazone and Schiff base derivatives, have shown encouraging antimicrobial and antifungal activities.

Hydrazide-hydrazone derivatives of a related imidazole scaffold have demonstrated notable antibacterial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL[2].

Table 2: Antimicrobial Activity of Imidazole Hydrazide-Hydrazone Derivatives [2]

| Compound | Microbial Species | Inhibition Zone (cm) | MIC (µg/mL) |

| 4b | S. aureus | 2.7 | 50 |

| 5c | S. aureus | 2.7 | 50 |

MIC is the minimum inhibitory concentration required to inhibit visible growth of the microorganism.

The proposed mechanism for some of these antimicrobial agents involves the inhibition of the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase[2]. Metal complexes of thiosemicarbazone derivatives of 4-methyl-5-imidazolecarboxaldehyde have also been synthesized and shown to possess enhanced antimicrobial activity compared to the free ligand[3].

Enzyme Inhibition

The ability of imidazole derivatives to interact with the active sites of various enzymes makes them attractive candidates for the development of targeted therapies. While specific enzyme inhibition data for this compound derivatives is limited, related imidazole analogues have been investigated as inhibitors of key enzymes in disease pathways.

For example, certain 5-formyl-1H-imidazole-4-carboxamide analogues have been identified as inhibitors of HIV-1 integrase[4]. Additionally, other imidazole derivatives have been explored for their inhibitory activity against enzymes such as 5-aminoimidazole-4-carboxamide ribotide (AICAR) transformylase[5].

Experimental Protocols

To facilitate further research and development in this area, detailed methodologies for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a substance against a test organism. A clear zone of inhibition around the well indicates the substance's ability to inhibit microbial growth.

Workflow for Agar Well Diffusion

Caption: Workflow of the agar well diffusion method.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives can be attributed to their interaction with various cellular targets and signaling pathways.

Potential Mechanisms of Action

Caption: Potential mechanisms of action for derivatives.

Further research is necessary to fully elucidate the specific molecular targets and signaling cascades affected by this class of compounds.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The available data indicates their potential in anticancer and antimicrobial applications, with opportunities for further exploration in enzyme inhibition. Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive biological evaluations to establish clear structure-activity relationships. Elucidating the precise mechanisms of action and identifying specific molecular targets will be crucial for advancing these compounds into preclinical and clinical development. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective therapeutics.

References

- 1. Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. saudijournals.com [saudijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 5-Methyl-1H-imidazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 5-Methyl-1H-imidazole-4-carbaldehyde. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide summarizes best practices based on information from suppliers, safety data sheets, and general chemical principles of related imidazole and aldehyde compounds. Additionally, proposed experimental protocols for comprehensive stability testing are provided to guide researchers in generating in-house data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O | [1][2] |

| Molecular Weight | 110.11 g/mol | [2] |

| Appearance | White to yellow powder or crystals | [1] |

| Melting Point | 168-170 °C | [3] |

| Solubility | Soluble in water (23 g/L at 25°C), DMSO, and methanol. | [3][4] |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on supplier information and safety data sheets.

| Parameter | Recommendation | Source |

| Temperature | Store at room temperature. | [1] |

| For solutions, consider storage at -20°C for up to one month or -80°C for up to six months to prevent degradation. | [5] | |

| Atmosphere | Store in a well-ventilated, dry place. | [4] |

| Keep container tightly closed to prevent moisture absorption and oxidation. | [4] | |

| Light | Store away from direct sunlight and UV light. | |

| Incompatible Materials | Avoid contact with strong oxidizing agents. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, based on the chemical nature of the imidazole ring and the aldehyde functional group, several potential degradation routes can be anticipated.

A visual representation of factors influencing stability is provided below.

Caption: Factors Influencing Stability.

Proposed Experimental Protocols for Stability Assessment

To ascertain a comprehensive stability profile of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Stability-Indicating Method Development

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential to separate the parent compound from any potential degradation products.

Proposed HPLC Method Parameters:

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

The following is a proposed workflow for conducting forced degradation studies.

Caption: Forced Degradation Workflow.

Detailed Protocols:

-

Hydrolytic Degradation:

-

Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions.

-

Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Withdraw samples at various time points, neutralize if necessary, and analyze by the stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

-

Keep the solution at room temperature or slightly elevated temperature and protected from light.

-

Monitor the degradation over time by HPLC.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to a light source with a specified output (e.g., ICH-compliant photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

Analyze the samples by HPLC after the exposure period.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to dry heat at various temperatures (e.g., 40°C, 60°C, 80°C) for a set duration.

-

Analyze the samples at different time points to determine the rate of degradation.

-

Conclusion

References

- 1. This compound | 68282-53-1 [sigmaaldrich.com]

- 2. 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 68282-53-1 [chemicalbook.com]

- 4. 5-Methylimidazole-4-carboxaldehyde, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Synthesis of 5-Methyl-1H-imidazole-4-carbaldehyde via Vilsmeier-Haack Formylation

Abstract: This document provides a comprehensive guide for the synthesis of 5-Methyl-1H-imidazole-4-carbaldehyde, a valuable building block in medicinal chemistry, from 5-methylimidazole.[1][2] The protocol details the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocyclic compounds.[3][4] We delve into the reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer insights into process optimization, safety, and product characterization. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

Imidazole-based aldehydes are crucial intermediates in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[2] Specifically, this compound serves as a key precursor for various therapeutic candidates. The introduction of a formyl (-CHO) group onto the imidazole ring is effectively achieved through the Vilsmeier-Haack reaction. This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, to functionalize electron-rich aromatic and heteroaromatic systems.[3][5][6]

The Vilsmeier reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][7] The resulting chloroiminium ion is a mild electrophile, making the reaction highly selective for activated substrates like 5-methylimidazole.[6][7] Understanding the underlying mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

Reaction Mechanism: The Vilsmeier-Haack Pathway

The synthesis proceeds in two distinct stages:

Stage 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][6][8]

Stage 2: Electrophilic Aromatic Substitution The electron-rich 5-methylimidazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, this compound.[3][5][6]

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of the target compound. Adherence to safety precautions is paramount.

Reagents and Materials

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 5-Methylimidazole | ≥98% | Sigma-Aldrich | 822-36-6 | Store in a desiccator. |

| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | 10025-87-3 | Highly corrosive and water-reactive. Handle in fume hood. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Use anhydrous grade to prevent quenching of reagents. |

| Sodium Acetate (NaOAc) | Anhydrous, ≥99% | Sigma-Aldrich | 127-09-3 | For neutralization. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | For extraction. |

| Deionized Water | - | - | 7732-18-5 | For work-up. |

| Crushed Ice | - | - | - | For quenching. |

Step-by-Step Synthesis Procedure

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5.0 equiv.). Cool the flask to 0°C in an ice-water bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes. Causality Note: This addition is highly exothermic; a slow, controlled addition is critical to prevent a runaway reaction and decomposition of the reagent.[9] The formation of a solid or viscous liquid indicates the Vilsmeier reagent has formed.

-

Substrate Addition: After the addition of POCl₃ is complete, stir the mixture at 0°C for an additional 20 minutes. Then, add 5-methylimidazole (1.0 equiv.) portion-wise, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression: Once the substrate is fully added, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour at room temperature, then heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it slowly and carefully onto a large beaker containing crushed ice (approx. 10-15 times the reaction volume). Causality Note: This step hydrolyzes the reaction intermediate to the aldehyde and quenches any remaining reactive Vilsmeier reagent.[7] This process is also highly exothermic.

-

Neutralization: While stirring vigorously, neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium acetate until the pH reaches 6-7.[10] A precipitate of the product should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction). Combine the organic layers.

-

Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield this compound as a white to yellow powder or crystals.[1][11]

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Physical Form | White to yellow powder or crystals[11] |

| Molecular Formula | C₅H₆N₂O |

| Molecular Weight | 110.12 g/mol |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~9.6 (s, 1H, -CHO), ~7.8 (s, 1H, imidazole C2-H), ~2.4 (s, 3H, -CH₃) |

| Purity (by HPLC) | ≥98%[11] |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Safety and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Reagents not anhydrous.- Insufficient reaction time or temperature.- Incomplete neutralization. | - Use anhydrous DMF and protect the reaction from moisture.- Monitor reaction by TLC to ensure completion.- Check pH carefully during work-up. |

| Formation of Dark Tar | - Reaction temperature was too high during POCl₃ addition or heating. | - Maintain strict temperature control, especially during the initial exothermic steps.[9] |

| Difficult Purification | - Formation of byproducts due to impurities or side reactions. | - Ensure high purity of starting materials.- Consider purification by column chromatography.[1][2] |

Mandatory Safety Precautions:

-

Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic, and reacts violently with water.[7] It must be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

The reaction, particularly the formation of the Vilsmeier reagent and the quenching step, is highly exothermic and requires careful temperature control to prevent runaway conditions.[9]

-

Dispose of all chemical waste according to institutional and local regulations.

References

- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.

- ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.

- Preti, L., et al. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- PrepChem.com. (n.d.). Synthesis of 5-methyl-1-tosyl-1H-imidazole-4-carbaldehyde.